molecular formula C17H16ClNO2 B4033142 2-(3-CHLOROPHENOXY)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE

2-(3-CHLOROPHENOXY)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE

Cat. No.: B4033142
M. Wt: 301.8 g/mol
InChI Key: FRZDGSQLKZUCOB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone is a synthetic organic compound that belongs to the class of phenoxypropanone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenol and 2,3-dihydro-1H-indole.

    Formation of Chlorophenoxy Intermediate: 3-chlorophenol is reacted with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to form 3-chlorophenoxypropane.

    Indole Alkylation: The 3-chlorophenoxypropane intermediate is then reacted with 2,3-dihydro-1H-indole in the presence of a suitable base, such as potassium carbonate, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone
  • 2-(3-Bromophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone
  • 2-(3-Methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone

Uniqueness

2-(3-Chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-(3-chlorophenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-12(21-15-7-4-6-14(18)11-15)17(20)19-10-9-13-5-2-3-8-16(13)19/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZDGSQLKZUCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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